molecular formula C27H32O3 B118799 3-O-Benzyl Estrone Monoethylene Ketal CAS No. 162784-26-1

3-O-Benzyl Estrone Monoethylene Ketal

Cat. No.: B118799
CAS No.: 162784-26-1
M. Wt: 404.5 g/mol
InChI Key: OAPZVJZTHJRGNF-XPGKHFPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 3-O-Benzyl Estrone Monoethylene Ketal typically involves the protection of the hydroxyl group at the 3-position of estrone with a benzyl group, followed by the formation of a monoethylene ketal at the 17-position. The reaction conditions often include the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

3-O-Benzyl Estrone Monoethylene Ketal undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction yields diols .

Scientific Research Applications

3-O-Benzyl Estrone Monoethylene Ketal is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-O-Benzyl Estrone Monoethylene Ketal involves its interaction with estrogen receptors. The compound binds to these receptors, mimicking the effects of natural estrogens. This binding activates the estrogen receptor pathway, leading to the transcription of estrogen-responsive genes. The molecular targets include various proteins involved in cell growth, differentiation, and metabolism .

Comparison with Similar Compounds

3-O-Benzyl Estrone Monoethylene Ketal is unique due to its specific structure, which includes a benzyl-protected hydroxyl group and a monoethylene ketal. Similar compounds include:

Properties

IUPAC Name

(8'R,9'S,13'S,14'S)-13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O3/c1-26-13-11-23-22-10-8-21(28-18-19-5-3-2-4-6-19)17-20(22)7-9-24(23)25(26)12-14-27(26)29-15-16-30-27/h2-6,8,10,17,23-25H,7,9,11-16,18H2,1H3/t23-,24-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPZVJZTHJRGNF-XPGKHFPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC24OCCO4)CCC5=C3C=CC(=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC24OCCO4)CCC5=C3C=CC(=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571075
Record name (8R,9S,13S,14S)-3-(Benzyloxy)-13-methyl-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162784-26-1
Record name (8R,9S,13S,14S)-3-(Benzyloxy)-13-methyl-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8R,9S,13S,14S)-3-(Benzyloxy)-13-methyl-6,7,8,9,11,12,13,14 ,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2`-[1,3]dioxolane]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.